molecular formula C22H16ClN3O4S B2394796 Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-20-4

Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2394796
CAS RN: 851950-20-4
M. Wt: 453.9
InChI Key: IJGIHSXITHUSPN-UHFFFAOYSA-N
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Description

Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H16ClN3O4S and its molecular weight is 453.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into pyridazine derivatives reveals extensive work on synthesizing heterocyclic compounds, showcasing the versatility of ethyl 5-amino derivatives in forming complex structures with potential biological activities. These studies involve condensation reactions, demonstrating the compound's utility in constructing new molecules with diverse functionalities. The synthesis of novel heterocyclic compounds, including pyrimidines, oxazinones, and pyrazoles, highlights the chemical's role in developing new therapeutic agents and understanding their mechanisms (Deeb et al., 1992; Awad et al., 1991).

Antimicrobial Applications

The exploration of new quinazolines as potential antimicrobial agents presents another application, where the structural analogs synthesized from related chemical processes exhibit significant antibacterial and antifungal activities. These findings underscore the chemical's importance in contributing to the search for new antimicrobial compounds, addressing the growing concern over antibiotic resistance (Desai et al., 2007).

Anti-Influenza Virus Activity

A notable application in virology includes the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable activity against the avian influenza virus. This research highlights the compound's potential in antiviral drug development, offering new avenues for treating infectious diseases (Hebishy et al., 2020).

Molecular Structure Analysis

The synthesis and molecular structure analysis of novel compounds provide insights into their chemical properties and potential pharmacological applications. Structural characterization, including crystal and molecular structure studies, plays a crucial role in understanding the compound's interactions at the molecular level, aiding in the design of more effective drugs (Achutha et al., 2017).

properties

IUPAC Name

ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-6-4-3-5-7-13)17(16)21(28)26(25-18)15-10-8-14(23)9-11-15/h3-12H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGIHSXITHUSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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